N-(4-fluorophenyl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
N-(4-fluorophenyl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring substituted with fluorinated phenyl groups. The presence of multiple fluorine atoms in its structure imparts distinct chemical properties, making it a valuable subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of Fluorinated Phenyl Groups: The fluorinated phenyl groups are introduced via nucleophilic aromatic substitution reactions. This step often requires the use of strong bases and polar aprotic solvents to facilitate the substitution.
Hydrochloride Salt Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong bases like sodium hydride in polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles into the aromatic rings.
Scientific Research Applications
N-(4-fluorophenyl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique electronic properties due to fluorination make it a candidate for use in organic electronics and as a component in advanced materials.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorinated phenyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can lead to alterations in cellular signaling pathways, influencing biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(3,4,5-trichlorophenyl)-1,3-thiazol-2-amine hydrochloride
- N-(4-bromophenyl)-4-(3,4,5-tribromophenyl)-1,3-thiazol-2-amine hydrochloride
- N-(4-methylphenyl)-4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride
Uniqueness
N-(4-fluorophenyl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine hydrochloride is unique due to the presence of multiple fluorine atoms, which significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and increase its lipophilicity, leading to better membrane permeability and bioavailability compared to its chlorinated, brominated, or methylated analogs.
Properties
CAS No. |
2680539-09-5 |
---|---|
Molecular Formula |
C15H9ClF4N2S |
Molecular Weight |
360.8 |
Purity |
95 |
Origin of Product |
United States |
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